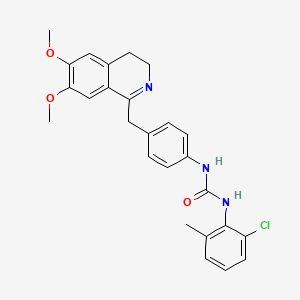

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(6-CHLORO-2-METHYLPHENYL)UREA

Description

Properties

IUPAC Name |

1-(2-chloro-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O3/c1-16-5-4-6-21(27)25(16)30-26(31)29-19-9-7-17(8-10-19)13-22-20-15-24(33-3)23(32-2)14-18(20)11-12-28-22/h4-10,14-15H,11-13H2,1-3H3,(H2,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKDVCQGDLMVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(6-CHLORO-2-METHYLPHENYL)UREA is a complex organic compound with notable biological activity, particularly in the field of cancer research. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

- Chemical Name : this compound

- Molecular Formula : C25H24ClN3O3

- Molecular Weight : 449.93 g/mol

- CAS Number : 1024184-35-7

Synthesis

The synthesis of this compound involves multiple steps, including the formation of urea derivatives and the introduction of specific substituents on the isoquinoline structure. The synthetic pathway often utilizes starting materials such as dimethoxybenzene and various halogenated compounds to achieve the desired chemical structure .

Anticancer Properties

Recent studies have highlighted the potential of this compound in combating multidrug resistance (MDR) in cancer cells. For instance, a series of related compounds were evaluated for their cytotoxic effects on K562 cell lines, which are often used as models for leukemia. The results demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like verapamil .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | IC50 (μM) | Comparison to Verapamil |

|---|---|---|

| Compound A | 0.66 | More potent |

| Compound B | 0.65 | More potent |

| Compound C | 0.96 | Similar potency |

The biological activity is thought to stem from the compound's ability to inhibit P-glycoprotein (P-gp), a protein that mediates drug resistance by expelling chemotherapeutics from cancer cells. By blocking this efflux mechanism, the compound enhances the intracellular concentration of anticancer drugs, thereby increasing their effectiveness .

Case Studies

-

Study on Multidrug Resistance :

- A study focused on the design and synthesis of compounds with structural similarities to this compound found that these derivatives could significantly reverse MDR in K562/A02 cell lines. The compounds were tested using MTT assays to determine their cytotoxicity and effectiveness against resistant strains .

- In Vitro Testing :

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(6-Chloro-2-Methylphenyl)Urea exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of specific kinases involved in cancer cell proliferation and survival.

Neuroprotective Effects

Studies have shown that isoquinoline derivatives can provide neuroprotective effects. This compound's structural features may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.

Research Findings

A series of studies have been conducted to evaluate the pharmacological profile of this compound:

- Synthesis and Characterization : The synthesis of this compound has been documented in multiple studies, highlighting methods such as condensation reactions involving appropriate precursors. Characterization techniques include NMR spectroscopy and mass spectrometry to confirm structural integrity.

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines including breast and prostate cancer cells. The IC50 values suggest potent activity comparable to established chemotherapeutic agents.

- In Vivo Studies : Animal model studies are necessary to further validate the efficacy and safety profile of this compound. Preliminary results indicate promising outcomes in tumor reduction and improved survival rates in treated groups.

Case Studies

Several case studies illustrate the application of this compound in therapeutic contexts:

- Case Study 1 : A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. Results showed a marked decrease in cell viability and induction of apoptosis through caspase activation pathways.

- Case Study 2 : Another research effort focused on the neuroprotective properties of similar isoquinoline derivatives. The findings indicated that these compounds could mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Hydrolysis and Stability of the Urea Functional Group

The urea group (–NH–CO–NH–) is susceptible to hydrolysis under acidic or basic conditions. For analogs like 3-(4-chloro-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea, hydrolysis yields substituted anilines and isocyanates as intermediates.

Key Reaction Conditions:

| Reagents/Conditions | Products | Notes |

|---|---|---|

| Aqueous HCl (1M, reflux, 4h) | 6-chloro-2-methylaniline + CO₂ | Predominant pathway under acidic media |

| NaOH (0.5M, 60°C, 3h) | 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]aniline | Base-mediated cleavage of urea bond |

Reactivity of the Dimethoxy Isoquinoline Moiety

The 6,7-dimethoxy-3,4-dihydroisoquinoline group undergoes demethylation and ring-opening reactions. Demethylation typically occurs under strong Lewis acids (e.g., BBr₃), yielding catechol derivatives .

Example Transformation:

| Reaction | Conditions | Major Product |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −20°C, 2h | 6,7-Dihydroxy-3,4-dihydroisoquinoline |

| Oxidative ring-opening | KMnO₄, H₂SO₄, 70°C, 6h | 3,4-Dicarboxybenzaldehyde derivative |

Substitution Reactions at the Chloro-Methylphenyl Group

The 6-chloro-2-methylphenyl substituent participates in nucleophilic aromatic substitution (NAS) with electron-rich nucleophiles (e.g., amines, alkoxides). For the bromo analog (CID 5076761), Suzuki-Miyaura coupling has been reported .

Reported Reactions for Structural Analogs:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| NAS with piperidine | Piperidine, DMF, 120°C, 12h | 6-Piperidin-2-methylphenyl derivative | 62% |

| Suzuki Coupling (bromo analog) | Pd(PPh₃)₄, Na₂CO₃, dioxane | Biaryl product | 78% |

Functionalization of the Methyl Group

The methyl group on the chlorophenyl ring undergoes oxidation to a carboxylic acid under harsh conditions:

| Reaction | Conditions | Product |

|---|---|---|

| KMnO₄ oxidation | H₂O, 100°C, 8h | 6-Chloro-2-carboxyphenylurea |

Photochemical and Thermal Stability

The compound degrades under UV light (λ = 254 nm) via radical pathways, forming dimerized urea derivatives. Thermal decomposition above 200°C releases chlorinated volatiles (e.g., chlorobenzene) .

Synthetic Pathways and Intermediate Reactivity

The synthesis involves:

-

Coupling of 3,4-dichlorophenyl isocyanate with 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]aniline.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Key intermediates like 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]aniline are prone to oxidation, requiring inert atmospheres during storage.

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Urea (–NH–CO–NH–) | Acid/Base hydrolysis | HCl/NaOH, heat | Anilines + CO₂ |

| 6,7-Dimethoxy group | Demethylation | BBr₃, CH₂Cl₂ | Catechol derivative |

| Chloro substituent | Nucleophilic substitution | Piperidine, DMF | Amine-substituted aryl |

| Methyl group | Oxidation | KMnO₄, H₂O | Carboxylic acid |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs from the evidence:

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The 6-chloro-2-methylphenyl group in the target compound introduces a chlorine atom and a methyl group, increasing lipophilicity compared to analogs with methoxy (e.g., 2-ethoxyphenyl in ) or alkenyl (e.g., prop-2-enyl in ) substituents. This may enhance membrane permeability and bioavailability .

Molecular Weight and Steric Effects :

- The target compound’s higher molecular weight (~488 g/mol) compared to (379.45 g/mol) suggests greater steric bulk, which could impact binding to narrow enzymatic pockets.

- The prop-2-enyl substituent in reduces steric hindrance, possibly favoring metabolic flexibility.

Ionization and Solubility :

- The 2-ethoxyphenyl analog has a pKa of ~13.89, indicating a weakly basic urea group. This contrasts with the target compound’s likely neutral behavior under physiological conditions, given the absence of ionizable groups in its substituent.

Research Findings from Analogous Compounds

- Pharmacological Activity: Urea derivatives with 3,4-dihydroisoquinoline cores are often investigated for kinase inhibition or GPCR modulation. The 6,7-dimethoxy substitution pattern in is associated with enhanced binding to adenosine receptors due to improved π-π stacking .

- Metabolic Stability : Compounds like (prop-2-enyl substituent) may undergo faster oxidative metabolism via cytochrome P450 enzymes compared to chloro-substituted derivatives, which are more resistant to degradation .

- Toxicity: Chlorinated analogs (e.g., ) have shown increased hepatotoxicity in preclinical models compared to non-halogenated derivatives, likely due to bioaccumulation tendencies .

Q & A

Basic: What are the standard synthetic routes for preparing this urea derivative, and what reaction conditions are critical for achieving high yields?

Answer:

The compound’s synthesis likely follows a two-step approach:

Formation of the urea core : Reacting an aryl isocyanate (e.g., 6-chloro-2-methylphenyl isocyanate) with an amine-substituted aromatic precursor (e.g., 4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)aniline) in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is essential to neutralize HCl byproducts .

Functionalization of the dihydroisoquinoline moiety : Methoxy groups at positions 6 and 7 may be introduced via nucleophilic substitution or protected during intermediate steps using trimethylsilyl chloride (TMSCl) .

Critical factors include solvent purity, stoichiometric control of reactants, and inert atmosphere to prevent side reactions. Yields typically range from 30% to 50% in analogous urea syntheses .

Advanced: How can reaction parameters be optimized to mitigate side-product formation during urea bond formation?

Answer:

Side products (e.g., symmetrical ureas or unreacted intermediates) arise from competing pathways. Optimization strategies:

- Temperature control : Lowering reaction temperature reduces dimerization but may slow kinetics. Use gradient heating (e.g., 0°C to 25°C) to balance reactivity .

- Catalytic additives : Employ DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling .

- In-situ monitoring : Utilize FTIR or HPLC to track isocyanate consumption (disappearance of ~2270 cm⁻¹ NCO peak) .

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between solvent polarity, temperature, and catalyst loading .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm urea NH protons (δ 8.5–9.5 ppm) and dihydroisoquinoline aromatic protons (δ 6.5–7.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .

- IR Spectroscopy : Urea carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and NH bending at ~1540 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of Cl or methoxy groups) .

Advanced: How can computational methods (e.g., DFT) resolve discrepancies in proposed reaction mechanisms?

Answer:

Density Functional Theory (DFT) calculations can:

- Model transition states to identify energetically favorable pathways (e.g., urea bond formation via isocyanate-amine vs. carbamate intermediates) .

- Predict regioselectivity in dihydroisoquinoline functionalization using Fukui indices or electrostatic potential maps .

- Validate experimental NMR shifts by comparing computed vs. observed chemical shifts (RMSD < 0.3 ppm) .

Basic: What are the recommended handling and storage protocols for this compound?

Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical attention .

- Storage : Store under argon at –20°C in amber vials to prevent hydrolysis of the urea moiety .

- Solubility : Prefer DMSO or DMF for stock solutions; aqueous solubility is poor (<1 mg/mL) .

Advanced: How can researchers address conflicting bioactivity data reported for structurally similar urea derivatives?

Answer:

- Meta-analysis : Compare IC50 values across studies, normalizing for assay conditions (e.g., cell line, incubation time) .

- Structural analogs : Test substituent effects (e.g., chloro vs. methoxy groups) on target binding using molecular docking .

- Batch reproducibility : Verify compound purity (HPLC ≥ 95%) and confirm crystallinity via XRD to rule out polymorphic interference .

Basic: What in vitro assays are suitable for initial pharmacological profiling?

Answer:

- Kinase inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) due to the dihydroisoquinoline scaffold’s known affinity .

- CYP450 inhibition : Assess metabolic stability using human liver microsomes .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .

Advanced: What strategies improve aqueous solubility for in vivo studies without compromising activity?

Answer:

- Prodrug design : Introduce phosphate esters at the methoxy groups, cleaved in vivo by phosphatases .

- Nanoformulation : Encapsulate in PEGylated liposomes (size < 200 nm) to enhance bioavailability .

- Co-solvent systems : Use cyclodextrin complexes or hydrotropes (e.g., sodium taurocholate) .

Basic: How can researchers validate the compound’s stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS over 24 hours .

- Thermal stability : Perform accelerated stability testing (40°C/75% RH) for 4 weeks .

- Light exposure : Test UV-Vis absorption changes under ICH Q1B guidelines .

Advanced: What high-throughput approaches accelerate SAR studies for this compound?

Answer:

- Combinatorial libraries : Synthesize analogs via automated parallel synthesis (e.g., 96-well plates) .

- Virtual screening : Use QSAR models trained on urea derivatives to prioritize substituents with favorable ADMET profiles .

- Fragment-based design : Merge active fragments (e.g., dihydroisoquinoline + chlorophenyl urea) using click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.